molecular formula C20H18BrN3O2S B377951 3-amino-2-(4-bromobenzoyl)-6-oxo-4,5,6,7-tetrahydrospiro(thieno[2,3-b]pyridine-4,1'-cyclohexane)-5-carbonitrile CAS No. 185414-55-5

3-amino-2-(4-bromobenzoyl)-6-oxo-4,5,6,7-tetrahydrospiro(thieno[2,3-b]pyridine-4,1'-cyclohexane)-5-carbonitrile

Cat. No.: B377951
CAS No.: 185414-55-5
M. Wt: 444.3g/mol
InChI Key: FLXVJMMEHYRKEO-UHFFFAOYSA-N
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Description

3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1’-cyclohexane]-5-carbonitrile is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

185414-55-5

Molecular Formula

C20H18BrN3O2S

Molecular Weight

444.3g/mol

IUPAC Name

3-amino-2-(4-bromobenzoyl)-6-oxospiro[5,7-dihydrothieno[2,3-b]pyridine-4,1'-cyclohexane]-5-carbonitrile

InChI

InChI=1S/C20H18BrN3O2S/c21-12-6-4-11(5-7-12)16(25)17-15(23)14-19(27-17)24-18(26)13(10-22)20(14)8-2-1-3-9-20/h4-7,13H,1-3,8-9,23H2,(H,24,26)

InChI Key

FLXVJMMEHYRKEO-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(C(=O)NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C#N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C#N

Origin of Product

United States

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